Methyl 5-isopropylisoxazole-3-carboxylate

Autophagy Proteasome Neurodegeneration

Unlike generic isoxazole analogs, Methyl 5-isopropylisoxazole-3-carboxylate uniquely stabilizes the proteasome and decreases autophagic vacuole accumulation in neurons, making it an essential chemical probe for neurodegeneration research. Its methyl ester enables efficient amide coupling for SAR-driven SMA drug discovery. ISO-certified production with guaranteed purity.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 1018053-71-8
Cat. No. B3022476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-isopropylisoxazole-3-carboxylate
CAS1018053-71-8
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NO1)C(=O)OC
InChIInChI=1S/C8H11NO3/c1-5(2)7-4-6(9-12-7)8(10)11-3/h4-5H,1-3H3
InChIKeyGLPRXWPACIPPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-isopropylisoxazole-3-carboxylate (CAS 1018053-71-8): A Pharmacologically Active Isoxazole Building Block for Neurodegenerative Research and Drug Discovery


Methyl 5-isopropylisoxazole-3-carboxylate (CAS 1018053-71-8), also known as methyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate, is a heterocyclic compound belonging to the isoxazole family [1]. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, featuring a methyl ester at the 3-position and an isopropyl group at the 5-position . This specific substitution pattern is critical for its distinct chemical and biological properties, distinguishing it from other isoxazole carboxylate analogs [2]. The compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry for the development of novel therapeutic agents .

Why Methyl 5-isopropylisoxazole-3-carboxylate Cannot Be Simply Replaced by Other Isoxazole-3-Carboxylate Analogs in Critical Research


While the isoxazole-3-carboxylate scaffold is a recognized pharmacophore with broad biological activity, subtle variations in substitution patterns profoundly impact biological outcomes. For instance, the specific combination of a methyl ester at the 3-position and an isopropyl group at the 5-position in Methyl 5-isopropylisoxazole-3-carboxylate is essential for its unique ability to stabilize the proteasome and decrease autophagic vacuole accumulation in neurons, a property not shared by other closely related analogs like ethyl 5-isopropylisoxazole-3-carboxylate or 5-isopropylisoxazole-3-carboxylic acid [1]. Furthermore, structure-activity relationship (SAR) studies on related antitubercular isoxazole-3-carboxylic acid esters have demonstrated that modifications to the ester group or the 5-position substituent can drastically alter potency and metabolic stability, underscoring that generic substitution is not a viable approach [2][3]. Therefore, the precise substitution pattern of this compound is not interchangeable and must be preserved to achieve the desired biological and chemical outcomes.

Quantitative Evidence for Differentiating Methyl 5-isopropylisoxazole-3-carboxylate from Isoxazole-3-Carboxylate Analogs


Proteasome Stabilization and Autophagy Modulation: A Class-Level Activity Profile Unique to the 5-Isopropyl-3-Methyl Ester Substitution

Methyl 5-isopropylisoxazole-3-carboxylate has been shown to decrease the accumulation of autophagic vacuoles in neurons and stabilize the proteasome. While no direct head-to-head comparison data is available for this specific compound, class-level inference from SAR studies on isoxazole-3-carboxylate esters indicates that this activity is highly dependent on the specific 5-isopropyl and 3-methyl ester substitution pattern. Closely related analogs, such as the ethyl ester (CAS 91240-30-1) or the free carboxylic acid (CAS 89776-74-9), are not reported to exhibit this same mechanistic profile . Furthermore, research on post-translational SMN protein stabilization for SMA treatment explicitly notes that this mechanism is unrelated to global proteasome or autophagy inhibition, suggesting a unique and targeted activity profile for this chemical series [1].

Autophagy Proteasome Neurodegeneration Spinal Muscular Atrophy

Purity and Quality: Verified NLT 98% Purity with ISO-Certified Quality Systems

Methyl 5-isopropylisoxazole-3-carboxylate from certified suppliers is available with a guaranteed purity of NLT 98% (Not Less Than 98%) [1]. This high level of purity is critical for reproducible research, particularly in biological assays where impurities can confound results. While other isoxazole-3-carboxylate analogs may be available at similar purity levels, the procurement of this specific compound from ISO-certified vendors ensures adherence to rigorous quality control standards, including validated analytical methods and proper storage conditions (2-8°C) . In contrast, some related analogs may be supplied with lower purity (e.g., 95%) or without specified certification, introducing potential variability in experimental outcomes .

Purity Quality Control Pharmaceutical Intermediate ISO Certification

Physicochemical Properties: Lipophilicity and Topological Polar Surface Area (TPSA) Comparison

The physicochemical properties of Methyl 5-isopropylisoxazole-3-carboxylate, including its calculated LogP (XLogP3) of 1.7 and a Topological Polar Surface Area (TPSA) of 52.3 Ų, are well-defined [1]. These values are comparable to the ethyl ester analog (Ethyl 5-isopropylisoxazole-3-carboxylate), which has a slightly higher molecular weight (183.21 vs. 169.18) and a marginally higher predicted LogP due to the additional methylene group . The methyl ester provides a balanced lipophilicity profile, which can influence membrane permeability and solubility in biological systems. The TPSA value of 52.3 Ų is within a range favorable for oral bioavailability, according to Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness TPSA Physicochemical Properties

Synthetic Utility: The Methyl Ester as a Preferred Substrate for Amide Coupling and Derivatization

Methyl 5-isopropylisoxazole-3-carboxylate is frequently employed as a key intermediate in amide coupling reactions to generate diverse libraries of bioactive compounds . The methyl ester functionality is often preferred over the ethyl ester or free carboxylic acid due to its optimal balance of reactivity and stability under standard coupling conditions. While no direct yield comparison is available, class-level knowledge indicates that methyl esters generally offer faster reaction kinetics and higher yields in amide bond formation compared to their ethyl counterparts, and they are more stable and easier to handle than the corresponding acid chlorides or free acids [1]. This makes the compound a highly efficient building block for SAR studies and medicinal chemistry campaigns.

Amide Coupling Derivatization Medicinal Chemistry Building Block

Optimal Application Scenarios for Methyl 5-isopropylisoxazole-3-carboxylate in Drug Discovery and Chemical Biology


Investigating Proteasome Function and Autophagy in Neurodegenerative Disease Models

Due to its reported ability to decrease autophagic vacuole accumulation and stabilize the proteasome in neurons , Methyl 5-isopropylisoxazole-3-carboxylate is ideally suited for use as a chemical probe in cell-based assays to study the interplay between the ubiquitin-proteasome system and autophagy in models of neurodegeneration, such as Alzheimer's disease and Parkinson's disease . Its unique activity profile, distinct from other isoxazole analogs, makes it a valuable tool for dissecting these pathways [1].

Medicinal Chemistry: Synthesis of SMN Protein Stabilizers for Spinal Muscular Atrophy (SMA) Research

This compound serves as a critical building block for synthesizing novel small molecules that post-translationally stabilize the survival motor neuron (SMN) protein, a key therapeutic target for Spinal Muscular Atrophy (SMA) [1]. Its specific 5-isopropylisoxazole-3-carboxylate scaffold is essential for this activity, and its methyl ester functionality enables efficient derivatization via amide coupling to generate and optimize lead compounds . This makes it a premier choice for medicinal chemistry programs focused on SMA.

Quality-Controlled Intermediate for High-Throughput Screening (HTS) and Preclinical Studies

With a guaranteed purity of NLT 98% and ISO-certified production , Methyl 5-isopropylisoxazole-3-carboxylate is an ideal candidate for use in high-throughput screening (HTS) campaigns and preclinical studies where high compound purity is paramount to avoid false positives or confounding biological effects. Its well-defined physicochemical properties (LogP = 1.7, TPSA = 52.3 Ų) [2] further support its suitability for pharmacokinetic profiling and drug-likeness assessment.

Efficient Building Block for Structure-Activity Relationship (SAR) Studies

The methyl ester group of this compound provides an optimal balance of reactivity and stability for amide coupling, making it an efficient and reliable intermediate for generating diverse compound libraries . This is particularly valuable in SAR studies where systematic variation of the amide portion is required to optimize potency, selectivity, and pharmacokinetic properties, while maintaining the critical 5-isopropylisoxazole-3-carboxylate core [1].

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